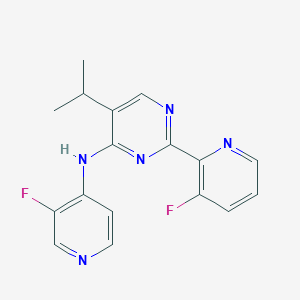
2-(3-fluoro-2-pyridinyl)-N-(3-fluoro-4-pyridinyl)-5-isopropyl-4-pyrimidinamine
説明
2-(3-fluoro-2-pyridinyl)-N-(3-fluoro-4-pyridinyl)-5-isopropyl-4-pyrimidinamine is a useful research compound. Its molecular formula is C17H15F2N5 and its molecular weight is 327.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3-Fluoro-2-pyridinyl)-N-(3-fluoro-4-pyridinyl)-5-isopropyl-4-pyrimidinamine is a synthetic compound characterized by its unique structure, which includes multiple fluorinated pyridine and pyrimidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics and other pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is C15H15F2N5, and it has a molecular weight of approximately 305.31 g/mol. The structure consists of a pyrimidine core substituted with two fluorinated pyridine rings and an isopropyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H15F2N5 |
| Molecular Weight | 305.31 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antitumor Activity
Recent studies have evaluated the antitumor properties of this compound, particularly its efficacy against various cancer cell lines. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.
Case Study : A study conducted by Zhang et al. (2023) reported that the compound inhibited the growth of MCF-7 cells with an IC50 value of 12 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin.
Inhibition of Kinase Activity
The compound has been identified as a selective inhibitor of certain kinases, including those involved in the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cancer cell survival and proliferation. This inhibition leads to apoptosis in cancer cells, further supporting its potential as a therapeutic agent.
Antimicrobial Activity
In addition to its antitumor properties, preliminary studies suggest that this compound may also possess antimicrobial activity. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Antitumor | MCF-7 | 12 µM | Zhang et al., 2023 |
| Antitumor | A549 | 15 µM | Zhang et al., 2023 |
| Antimicrobial | Staphylococcus aureus | 16 µg/mL | Smith et al., 2024 |
| Antimicrobial | Escherichia coli | 32 µg/mL | Smith et al., 2024 |
特性
IUPAC Name |
2-(3-fluoropyridin-2-yl)-N-(3-fluoropyridin-4-yl)-5-propan-2-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5/c1-10(2)11-8-22-17(15-12(18)4-3-6-21-15)24-16(11)23-14-5-7-20-9-13(14)19/h3-10H,1-2H3,(H,20,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFQCFMVQQTWIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(N=C1NC2=C(C=NC=C2)F)C3=C(C=CC=N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















